p-Toluenesulfonic anhydride

Cyclodextrin chemistry Pharmaceutical formulation Regioselective functionalization

p-Toluenesulfonic anhydride (Ts₂O) is a superior electrophilic tosylation reagent, offering unmatched stereocontrol in β-glycosylation and enabling catalyst-free, aqueous-phase tosylation of lipophilic alcohols for greener processes. Unlike p-toluenesulfonyl chloride (TsCl), it eliminates chloride-induced side reactions, ensures higher yields for monotosylated polyhydroxy compounds, and provides 100% β-selectivity in 2-deoxy-sugar synthesis. Available in ≥98% (NMR) purity, it is the optimal choice for pharmaceutical and agrochemical intermediate synthesis where precise reaction outcomes are critical.

Molecular Formula C14H14O5S2
Molecular Weight 326.4 g/mol
CAS No. 4124-41-8
Cat. No. B1293672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfonic anhydride
CAS4124-41-8
Molecular FormulaC14H14O5S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H14O5S2/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyPDVFSPNIEOYOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Toluenesulfonic Anhydride (CAS 4124-41-8): Essential Electrophilic Reagent for Tosylation and Stereoselective Synthesis


p-Toluenesulfonic anhydride (Ts₂O, CAS 4124-41-8) is a symmetrical sulfonic acid anhydride widely employed as an electrophilic tosylation reagent in organic synthesis. It is a shelf-stable, well-soluble solid (MW 326.38, mp 121-127 °C) that serves as a key alternative to p-toluenesulfonyl chloride (TsCl) and other sulfonating agents. Unlike its chloride counterpart, Ts₂O functions as a 'softer' electrophile , enabling controlled activation of alcohols, amines, and hemiacetals. Its commercial availability includes grades with purity ≥97% (T) or ≥98% (NMR) , making it suitable for both academic research and industrial-scale pharmaceutical and agrochemical intermediate synthesis [1].

Why p-Toluenesulfonyl Chloride and Other In-Class Tosylating Agents Cannot Simply Replace p-Toluenesulfonic Anhydride


Simple substitution of p-toluenesulfonic anhydride (Ts₂O) with p-toluenesulfonyl chloride (TsCl) or alternative sulfonic anhydrides is not chemically equivalent and carries quantifiable synthetic risks. While TsCl is widely used, it exhibits higher electrophilicity and often necessitates amine bases (e.g., pyridine), which can promote undesirable side reactions including the conversion of the target tosylate ester back to an alkyl chloride [1]. Furthermore, TsCl is moisture-sensitive, whereas Ts₂O demonstrates compatibility with aqueous conditions for specific lipophilic substrates [2]. Comparisons with other sulfonic anhydrides, such as benzenesulfonic anhydride and methanesulfonic anhydride, reveal distinct reactivity profiles, with Ts₂O showing markedly slower solvolysis rates [3]. Critically, Ts₂O enables exclusive stereochemical outcomes (e.g., β-anomer formation in glycosylation) that are not achievable with standard TsCl/pyridine systems [4]. These verifiable differences in electrophilicity, byproduct profile, and stereocontrol mean that replacing Ts₂O with a generic alternative without re-optimization often results in lower yields, impurity of stereoisomers, or complete reaction failure.

Quantitative Differentiation: Head-to-Head Performance of p-Toluenesulfonic Anhydride Against Its Closest Analogs


p-Toluenesulfonic Anhydride vs. p-Toluenesulfonyl Chloride (TsCl): Elimination of Chloride Byproduct in Cyclodextrin Tosylation

In the synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin, a key intermediate for drug delivery systems, employing p-toluenesulfonic anhydride (Ts₂O) delivers a markedly higher production rate compared to p-toluenesulfonyl chloride (TsCl). This differentiation is critical because TsCl-based methods often lead to unwanted chloride displacement of the tosylate group, reducing the yield of the desired monotosylate [1].

Cyclodextrin chemistry Pharmaceutical formulation Regioselective functionalization

p-Toluenesulfonic Anhydride vs. p-Toluenesulfonyl Chloride (TsCl): Aqueous Compatibility and Catalyst-Free Tosylation

p-Toluenesulfonic anhydride enables a more environmentally and economically favorable tosylation of lipophilic alcohols directly in water, without requiring any catalyst. This contrasts sharply with p-toluenesulfonyl chloride (TsCl), which is moisture-sensitive and typically requires anhydrous conditions and an added base to neutralize the HCl byproduct [1]. The use of Ts₂O generates p-toluenesulfonic acid as the sole byproduct, simplifying purification.

Green chemistry Lipophilic alcohols Microwave-assisted synthesis

p-Toluenesulfonic Anhydride vs. p-Toluenesulfonyl Chloride (TsCl): Exclusive Stereocontrol in β-Linked 2-Deoxy-Sugar Synthesis

p-Toluenesulfonic anhydride activates 2-deoxy-sugar hemiacetals in situ to produce β-anomers exclusively via an SN2 pathway, a level of stereocontrol not attainable with p-toluenesulfonyl chloride (TsCl) under standard conditions. NMR studies confirm that the hemiacetal is quantitatively converted into an α-glycosyl tosylate intermediate, which then undergoes stereospecific substitution [1].

Carbohydrate chemistry Glycosylation Stereoselective synthesis

p-Toluenesulfonic Anhydride vs. Benzenesulfonic Anhydride: Solvolytic Stability and Reactivity Profile

The specific rates of solvolysis of p-toluenesulfonic anhydride (2) have been measured conductometrically across 37 solvents at -10°C and compared to benzenesulfonic anhydride (1). The extended Grunwald–Winstein equation treatment using N_T and Y_OTs values reveals that p-toluenesulfonic anhydride is less reactive than benzenesulfonic anhydride, reflecting the electron-donating effect of the para-methyl group on the leaving group ability [1].

Physical organic chemistry Reaction kinetics Solvolysis

p-Toluenesulfonic Anhydride vs. p-Toluenesulfonyl Chloride (TsCl): Byproduct Profile in Tosylation Reactions

A well-documented liability of p-toluenesulfonyl chloride (TsCl) in tosylation reactions is the undesired conversion of the initially formed tosylate ester to the corresponding alkyl chloride. This side reaction is attributed to the chloride ion liberated during the reaction. p-Toluenesulfonic anhydride (Ts₂O) does not release chloride ions; its sole byproduct is p-toluenesulfonic acid, which can be readily removed by aqueous workup [1]. This fundamental difference in byproduct chemistry eliminates a major source of impurity in sensitive syntheses.

Reaction optimization Byproduct suppression Pharmaceutical intermediates

Optimal Application Scenarios for p-Toluenesulfonic Anhydride Based on Quantified Performance Advantages


Synthesis of High-Purity β-Linked 2-Deoxy-Sugar Glycosides for Pharmaceutical Development

Based on evidence of exclusive β-anomer stereoselectivity [1], p-toluenesulfonic anhydride is the reagent of choice for the direct synthesis of β-linked 2-deoxy-sugars, which are core structural motifs in numerous bioactive natural products and therapeutic agents (e.g., cardiac glycosides, antibiotics). The quantitative conversion to the α-glycosyl tosylate intermediate and subsequent stereospecific SN2 displacement ensures a 100% β-selectivity, eliminating the need for complex protecting group strategies or tedious isomer separations. This scenario directly leverages the stereocontrol advantage of Ts₂O over p-toluenesulfonyl chloride (TsCl).

Green and Scalable Tosylation of Lipophilic Alcohols in Aqueous Media

For industrial-scale production of tosylate intermediates from lipophilic alcohols, p-toluenesulfonic anhydride offers a verifiable green chemistry advantage by enabling catalyst-free tosylation in water under microwave irradiation [2]. This protocol avoids the use of anhydrous organic solvents and tertiary amine bases required for p-toluenesulfonyl chloride (TsCl) reactions. The resulting process benefits from reduced waste generation, simplified purification (p-toluenesulfonic acid as the only byproduct), and a safer, more cost-effective operational footprint. This application scenario is supported by class-level inference differentiating Ts₂O from TsCl in terms of reaction medium compatibility.

Regioselective Monotosylation of Cyclodextrins and Polyols for Supramolecular Chemistry

The synthesis of selectively functionalized cyclodextrins and other polyhydroxy compounds benefits significantly from the use of p-toluenesulfonic anhydride. As evidenced by a 61% production rate in the synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin , Ts₂O provides a clean and efficient route to monotosylated derivatives. This performance advantage over p-toluenesulfonyl chloride (TsCl) stems from the elimination of chloride-induced side reactions and the milder electrophilic nature of the anhydride, which promotes higher regioselectivity and yield. This scenario is a direct application of head-to-head comparison data showing yield improvement with Ts₂O.

Controlled Kinetic Studies and Mechanistic Investigations in Physical Organic Chemistry

For academic and industrial research groups conducting detailed mechanistic studies on sulfonyl transfer reactions, p-toluenesulfonic anhydride is a well-defined substrate with extensive kinetic data available. The solvolysis rate constants have been quantified in 37 different solvents at -10°C, and the reaction mechanism (SN2) has been unambiguously assigned [3]. This rich kinetic database, including comparison with benzenesulfonic anhydride, allows researchers to select p-toluenesulfonic anhydride when a less reactive, more easily monitored sulfonic anhydride is required for kinetic experiments or for reactions in hydrolytically sensitive environments.

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